(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone
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Overview
Description
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Mechanism of Action
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in lab experiments is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone is that it is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. This can make it difficult to determine the specific effects of GABAergic neurotransmission on behavior and physiology.
Future Directions
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone. One area of interest is the development of more selective inhibitors of GABA transaminase, which could help to better understand the specific effects of GABAergic neurotransmission on behavior and physiology. Another area of interest is the potential therapeutic applications of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and Alzheimer's disease. Finally, there is potential for the development of new drugs based on the structure of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, which could have even greater efficacy and selectivity for GABA transaminase.
Synthesis Methods
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-cyclobutylidenepiperidine with 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester. Another method involves the reaction of 4-cyclobutylidenepiperidine with 2,3-epoxypropyl methanesulfonate, followed by the addition of lithium diisopropylamide and 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester.
Scientific Research Applications
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-14(13-5-2-10-17-13)15-8-6-12(7-9-15)11-3-1-4-11/h13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGUNQGMXGTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(=C3CCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(oxolane-2-carbonyl)piperidine |
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